トリプトベンゼンH

説明

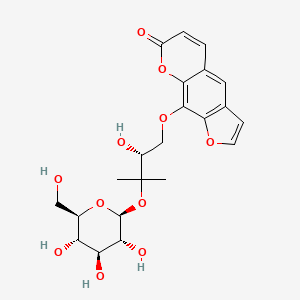

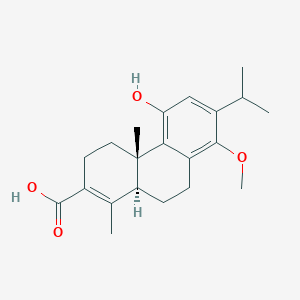

Triptobenzene H is an abietane diterpenoid with formula C21H28O4, originally isolated from Tripterygium wilfordii. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, an abietane diterpenoid, a carbotricyclic compound, a tricyclic diterpenoid, a member of phenols and a monomethoxybenzene.

Triptobenzene H is a natural product found in Tripterygium wilfordii with data available.

科学的研究の応用

肝毒性研究

トリプトベンゼンHは、(TwHF), a traditional Chinese medicine {svg_1}である、トゲトリカブト (Tripterygium wilfordii Hook. F.) の主要な肝毒性成分の一つとして同定されています。 This compoundは、マクロファージを活性化させることで、間接的に肝臓に損傷を与えます {svg_2}。 この知見は、TwHFの肝毒性メカニズムのさらなる解明の基礎となります {svg_3}.

抗炎症および免疫調節特性

This compoundは、抗炎症および免疫調節特性で知られる(TwHF), which is known for its anti-inflammatory and immunomodulatory properties {svg_4}、トゲトリカブト (Tripterygium wilfordii Hook. F.) に見られます。 This compoundは、関節リウマチ、全身性エリテマトーデス、乾癬、天疱瘡、ベーチェット病などのさまざまな自己免疫性炎症性疾患に広く使用されています {svg_5}.

薬物動態

薬物動態の研究により、主要成分であるトリプトライドの迅速な排泄が明らかになりました {svg_6}。 セラストロールの特徴も、いくつかのモデルによって調査されました {svg_7}。 this compoundの薬物動態に関するさらなる研究は、その吸収、分布、代謝、排泄に関する貴重な知見を提供する可能性があります。

潜在的な毒性

毒性は、this compoundの臨床応用を制限する主な要因です {svg_8}。 一連の報告では、肝臓、腎臓、生殖器系を含む複数の臓器またはシステムが毒性に関連していることが示されています {svg_9}。 近年、肝臓におけるその潜在的な深刻な問題に特に注目が集まっています {svg_10}.

肥満とインスリン抵抗性

最近の研究では、トゲトリカブト (Tripterygium hypoglaucum (Lévl.) Hutch) およびその生物活性化合物は、肥満とインスリン抵抗性に顕著な効果を示すことがわかりました {svg_11}。 主なメカニズムは、さまざまな疾患における免疫、炎症、アポトーシスなどのバランスの調節と密接に関連しているようです {svg_12}.

生殖能力とウイルス感染

トゲトリカブト (Tripterygium hypoglaucum (Lévl.) Hutch) およびその生物活性化合物は、生殖能力とウイルス感染にも著しい効果を示しました {svg_13}。 これにより、これらの分野におけるthis compoundの潜在的な用途に関する研究に新たな道が開かれます。

作用機序

Target of Action

Triptobenzene H, an abietane diterpenoid , primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Mode of Action

Triptobenzene H interacts with its primary targets, the macrophages, by activating them . This activation leads to indirect liver damage . The exact molecular interactions between Triptobenzene H and macrophages are still under investigation.

Biochemical Pathways

The activation of macrophages by Triptobenzene H leads to an increase in the levels of TNF-α and IL-1β mRNA . These are key players in the inflammatory response, suggesting that Triptobenzene H may affect the inflammatory pathways.

Result of Action

The activation of macrophages by Triptobenzene H results in indirect liver damage . This is evidenced by the significant increase in the levels of mouse serum alanine aminotransferase and aspartate aminotransferase, markers of liver damage, when Triptobenzene H is administered at a dose of 10 mg/kg . This also leads to aggravated liver inflammation .

生化学分析

. .

Biochemical Properties

Triptobenzene H plays a significant role in biochemical reactions. It has been found to significantly increase TNF-α and IL-1β mRNA levels in macrophages . This suggests that Triptobenzene H interacts with these biomolecules and influences their expression.

Cellular Effects

The effects of Triptobenzene H on cells are profound. It causes indirect liver damage by increasing the levels of TNF-α and IL-1β mRNA in macrophages . This indicates that Triptobenzene H influences cell function and impacts cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of Triptobenzene H involves its interaction with biomolecules such as TNF-α and IL-1β. By increasing the mRNA levels of these molecules, Triptobenzene H exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Its ability to cause indirect liver damage by influencing the levels of certain biomolecules suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its interaction with TNF-α and IL-1β suggests that it may be involved in the metabolic pathways of these biomolecules .

特性

IUPAC Name |

(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQIHCWNAMEWEW-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317110 | |

| Record name | Triptobenzene H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146900-55-2 | |

| Record name | Triptobenzene H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146900-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptobenzene H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Triptobenzene H and what is its known biological activity?

A1: Triptobenzene H has been isolated from the chloroform extracts of several plants within the Tripterygium genus, including Tripterygium hypoglaucum [] and Tripterygium wilfordii []. Studies indicate that Triptobenzene H exhibits significant immunosuppressive activity [].

Q2: How was the chemical structure of Triptobenzene H elucidated?

A2: The structure of Triptobenzene H was determined through spectroscopic studies, including techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach allows researchers to analyze the compound's structure by examining its interactions with electromagnetic radiation and determining its mass-to-charge ratio, respectively [, ].

Q3: Are there any studies investigating the immunosuppressive activity of Triptobenzene H and other related diterpenoids?

A3: Yes, research has shown that Triptobenzene H, along with other diterpenoids like Triptoquinone A, Triptoquinone B, and Triptoquinone H, isolated from Tripterygium hypoglaucum, exhibit notable immunosuppressive activity. These compounds were tested using lymphocyte transformation tests, a common method for evaluating the effects of compounds on immune cell proliferation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。